molecular formula C6H11NO B1403166 (1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol CAS No. 191468-74-3

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

Cat. No. B1403166
M. Wt: 113.16 g/mol
InChI Key: XBZJFFHSLIVHCZ-JKUQZMGJSA-N
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Description

“(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol” is a chemical compound with the molecular weight of 114.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol” is 1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol” is a liquid at room temperature . It has a molecular weight of 114.14 .

Scientific Research Applications

Stereochemical Characterization and Synthesis

  • Absolute Configuration and Stereochemical Analysis : The absolute configuration of 1-azabicyclo[2.2.1]heptan-3-exo-ol, closely related to the compound , has been determined by fractional crystallization and confirmed through CD spectroscopy and X-ray diffraction (Boelsterli et al., 1992).
  • Catalytic Applications in Oxidation Reactions : Azabicyclo[2.2.1]heptan-ol derivatives, including 7-azabicyclo[2.2.1]heptan-7-ol, have been studied for their potential as catalysts in copper-cocatalyzed aerobic alcohol oxidation, highlighting their utility in organic synthesis (Toda et al., 2023).
  • Synthesis and Structural Elucidation : The synthesis and stereochemical assignment of azabicyclo[2.2.1]heptan-ol stereoisomers have been achieved, demonstrating the compound's versatility in synthetic chemistry (Ramanaiah et al., 1999).

Chemical Modification and Derivative Synthesis

  • Synthesis of Derivatives for Receptor Antagonists : The enantioselective synthesis of 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a derivative of the main compound, serves as a precursor in synthesizing A2a receptor antagonists (Wirz et al., 2010).
  • Enantiopure Azabicyclo[2.2.1]heptane Carboxylic Acid Synthesis : An improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid showcases the compound's role in creating cyclic proline analogues (Tararov et al., 2002).

Applications in Biochemistry and Pharmacology

  • Muscarinic Activities of Analogues : Studies on azabicyclo[2.2.1]heptane enantiomers, as rigid analogues of certain conformations, contribute to understanding their muscarinic activities, which is significant in neurochemical research (Pombo-Villar et al., 1992).
  • Synthesis of Novel Epibatidine Analogues : Research on 7-substituted 2-azabicyclo[2.2.1]heptanes opens pathways for the synthesis of novel epibatidine analogues, highlighting their pharmacological potential (Malpass & White, 2004).

Microbiological and Enzymatic Applications

  • Microbiological Oxygenation Studies : The compound and its derivatives have been used in microbiological oxygenation studies, showcasing their utility in biotransformation processes (Davis et al., 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZJFFHSLIVHCZ-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

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